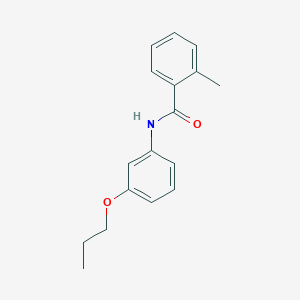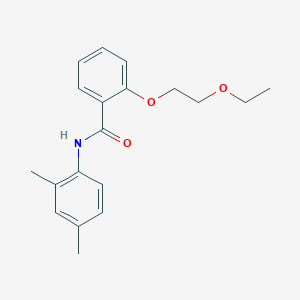![molecular formula C17H23NO4 B268627 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PACCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACCA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Another advantage is its potential antitumor activity, which makes it a potential candidate for cancer therapy. However, one limitation of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. One direction is the development of more efficient synthesis methods to increase the yield of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. Another direction is the investigation of the mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, which could lead to the development of more potent and selective COX inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid in human clinical trials.
Métodos De Síntesis
The synthesis of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction between 3-propoxyaniline and cyclohexanone, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. The yield of the reaction is typically around 50%, and the product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-[(3-propoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h5-7,11,14-15H,2-4,8-10H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
ATZGIGYGIUMTOM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
